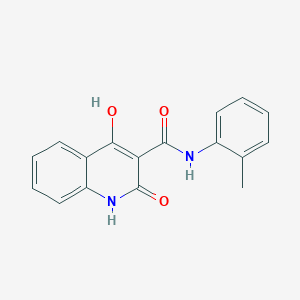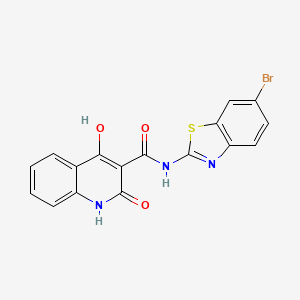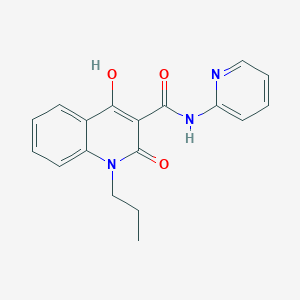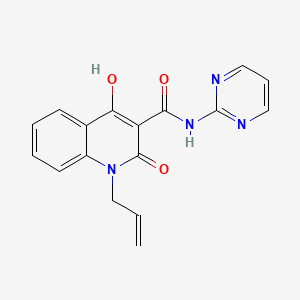
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Vue d'ensemble
Description
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as MG-132, is a proteasome inhibitor that has been widely studied in scientific research. It was first synthesized in 1994 by Omura and colleagues at the Kitasato Institute in Japan. Since then, MG-132 has been used in numerous studies to investigate the role of proteasomes in various biological processes.
Mécanisme D'action
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of ubiquitinated proteins. The accumulation of misfolded proteins leads to the activation of the unfolded protein response (UPR) and the induction of apoptosis. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide also induces cell cycle arrest and inhibits angiogenesis, which are important processes in cancer progression.
Biochemical and Physiological Effects
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the activation of autophagy, and the modulation of the immune response. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a potent and selective proteasome inhibitor that has been widely used in laboratory experiments. Its advantages include its ability to induce proteasome inhibition in a dose-dependent manner and its ability to induce cell death in cancer cells. However, 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its potential toxicity and its lack of specificity for different proteasome subunits.
Orientations Futures
The potential therapeutic applications of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide are vast, and future research should focus on optimizing its use in clinical settings. One area of research is the development of novel drug delivery systems that can target specific tissues and cells. Another area of research is the identification of biomarkers that can predict the response to 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide treatment. Additionally, the role of 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in modulating the immune response and its potential use in immunotherapy should be further investigated. Finally, the development of new proteasome inhibitors with improved specificity and reduced toxicity should also be explored.
Applications De Recherche Scientifique
4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Proteasomes are responsible for the degradation of intracellular proteins, and their dysregulation has been implicated in the pathogenesis of these diseases. 4-hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits proteasome activity, leading to the accumulation of misfolded proteins and cell death. This mechanism has been exploited in preclinical studies to target cancer cells and reduce inflammation.
Propriétés
IUPAC Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-5-4-8-12(17-9)19-16(22)13-14(20)10-6-2-3-7-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIGOPIENLWFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzothiazole](/img/structure/B3831724.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide](/img/structure/B3831725.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B3831728.png)
![ethyl 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3831739.png)



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)
![2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831791.png)



